3,3'-[oxybis(methylene)]bis(2,5-dimethylbenzaldehyde) dioxime
Overview
Description
'3,3'-[oxybis(methylene)]bis(2,5-dimethylbenzaldehyde) dioxime' is a compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as OXY and is a dioxime derivative of benzaldehyde. OXY is a colorless solid that is soluble in organic solvents and has a melting point of 148-152°C.
Mechanism of Action
The mechanism of action of OXY involves the formation of a complex with the metal ion. The two oxime groups in OXY coordinate with the metal ion to form a stable complex. This complex can then be easily separated from the aqueous solution, allowing for the extraction of the metal ion.
Biochemical and Physiological Effects:
OXY has also been studied for its potential biochemical and physiological effects. It has been found to have antioxidant properties and has been shown to protect against oxidative stress-induced cell damage. OXY has also been found to have anti-inflammatory properties and has been shown to reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of OXY is its high selectivity for copper ions. This makes it an ideal chelating agent for the extraction of copper from aqueous solutions. However, OXY has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on OXY. One area of research is the development of new chelating agents based on the structure of OXY. Another area of research is the study of the potential therapeutic applications of OXY, including its use as an antioxidant and anti-inflammatory agent. Additionally, further studies are needed to determine the potential toxicity of OXY at high concentrations and to develop methods for its safe disposal.
Scientific Research Applications
OXY has been extensively studied for its potential applications in various scientific fields. One of the main areas of research has been in the field of metal ion extraction. OXY has been found to have a high affinity for copper ions and has been used as a chelating agent for the extraction of copper from aqueous solutions.
properties
IUPAC Name |
(NE)-N-[[3-[[3-[(E)-hydroxyiminomethyl]-2,5-dimethylphenyl]methoxymethyl]-2,5-dimethylphenyl]methylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-13-5-17(9-21-23)15(3)19(7-13)11-25-12-20-8-14(2)6-18(10-22-24)16(20)4/h5-10,23-24H,11-12H2,1-4H3/b21-9+,22-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYOLASHJFLIPO-VGENTYGXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C=NO)C)COCC2=C(C(=CC(=C2)C)C=NO)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)/C=N/O)C)COCC2=C(C(=CC(=C2)C)/C=N/O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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